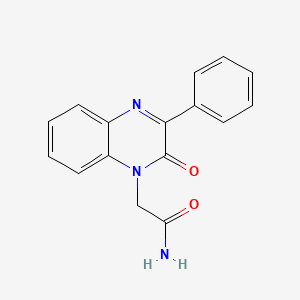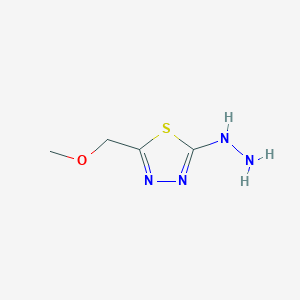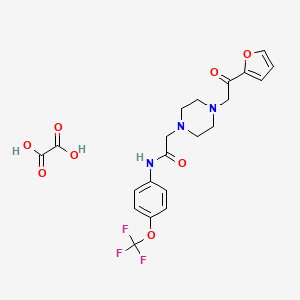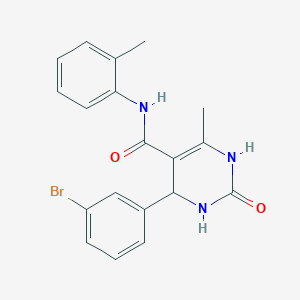
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a chemical compound with the molecular formula C16H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds found in many biologically active drugs .
Synthesis Analysis
The compound can be synthesized by condensation of different aromatic aldehydes with 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl)acetohydrazide . Another method involves adding 2-bromoethyl acetate, potassium carbonate, and a catalytic quantity of tetra-n-butylammonium bromide to a solution of 2-oxo-3-phenyl-1,2-dihydroquinoxaline in N,N-dimethylformamide .Molecular Structure Analysis
The dihydroquinoxaline moiety of the molecule, with the exception of the N atom, is essentially planar. The inner part of the methylpropanoate group (CH2—CH2—O) is nearly perpendicular to it . The overall conformation is determined in part by the intramolecular C5—H5⋯O3 and C14—H14⋯O1 hydrogen bonds .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Agent : Synthesized derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antimicrobial and antifungal activities, comparable to established drugs like ciprofloxacin and clotrimazole. Certain analogs of this compound have been observed to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity (Ahmed et al., 2018).
Potent Antibacterial and Antifungal Agents : Other synthesized variants of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives have been identified as active against bacterial strains like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and fungal strains including C. albicans, A. niger, and A. flavus (Kumar et al., 2012).
Anticancer Applications
Anticancer Effects : Certain derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have demonstrated anticancer effects against various cancer lines. The benzylamines and sulfa derivatives, particularly compounds 5f and 6f, showed significant inhibitory activity and could potentially be optimized as cytotoxic agents (Ahmed et al., 2018).
Inhibitory Action on Cancer Cells : A range of quinoxaline derivatives, including those based on 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, have been found to exhibit inhibitory action on cancer cell viability and proliferation. Some compounds were notably effective against HCT-116 and MCF-7 cancer cells (El Rayes et al., 2022).
Analgesic and Anti-inflammatory Applications
Analgesic and Anti-inflammatory Activities : Variants of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities, with some showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Potential Analgesic Agents : Further research has indicated the potential of certain derivatives as analgesic and anti-inflammatory agents, with activities comparable to known pharmacological drugs (Gopa et al., 2001).
Antioxidant Applications
- Antioxidant Activity : Some coumarin derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antioxidant activity, comparable to ascorbic acid, indicating their potential use as antioxidants (Kadhum et al., 2011).
Direcciones Futuras
Future research could focus on further optimization of quinoxaline derivatives, given their presence in many biologically active drugs . The molecular conformation of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide and other similar compounds could significantly affect their activity, suggesting a potential area for future investigation .
Propiedades
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBDWALNMLNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)
![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)
![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)
![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)


![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)